
Trichloro(cyclopenta-1,3-dien-1-yl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(cyclopenta-1,3-dien-1-yl)germane is an organogermanium compound characterized by the presence of a cyclopentadienyl ring bonded to a germanium atom, which is further substituted with three chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trichloro(cyclopenta-1,3-dien-1-yl)germane typically involves the reaction of cyclopenta-1,3-diene with germanium tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as aluminum chloride. The general reaction scheme is as follows:
C5H6+GeCl4→C5H5GeCl3+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of lower chlorinated derivatives or the complete removal of chlorine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Substitution: Formation of organogermanium compounds with various substituents.
Oxidation: Formation of germanium dioxide (GeO₂).
Reduction: Formation of partially or fully dechlorinated germanium compounds.
Applications De Recherche Scientifique
Trichloro(cyclopenta-1,3-dien-1-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the development of germanium-based semiconductors and optoelectronic devices.
Biology and Medicine: Investigated for its potential biological activity and as a component in drug delivery systems.
Industry: Utilized in the production of high-purity germanium for electronic applications and as a reagent in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of trichloro(cyclopenta-1,3-dien-1-yl)germane involves its interaction with various molecular targets, depending on the specific application. In catalytic processes, the germanium center can coordinate with substrates, facilitating their transformation. In biological systems, the compound may interact with cellular components, potentially affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Trichloro(cyclopenta-1,3-dien-1-yl)silane: Similar structure but with silicon instead of germanium.
Trichloro(cyclopenta-1,3-dien-1-yl)tin: Similar structure but with tin instead of germanium.
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: Contains a cyclopentadienyl ring bonded to phosphorus.
Uniqueness: Trichloro(cyclopenta-1,3-dien-1-yl)germane is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon and tin analogs. These properties can influence its reactivity and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
40468-13-1 |
|---|---|
Formule moléculaire |
C5H5Cl3Ge |
Poids moléculaire |
244.1 g/mol |
Nom IUPAC |
trichloro(cyclopenta-1,3-dien-1-yl)germane |
InChI |
InChI=1S/C5H5Cl3Ge/c6-9(7,8)5-3-1-2-4-5/h1-3H,4H2 |
Clé InChI |
LGGDEECDBXSGNE-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


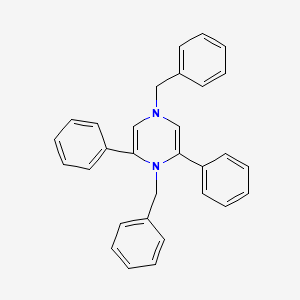
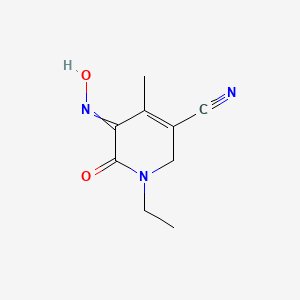
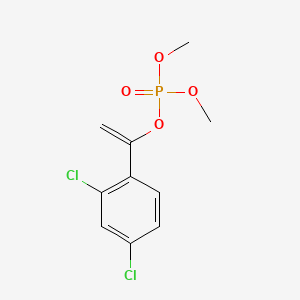
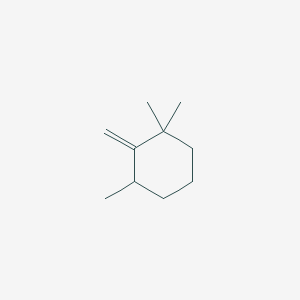
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
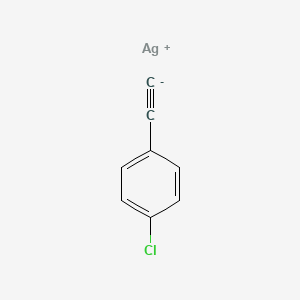
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

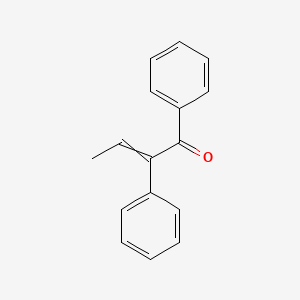
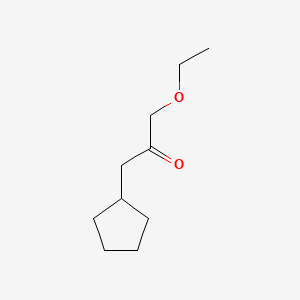
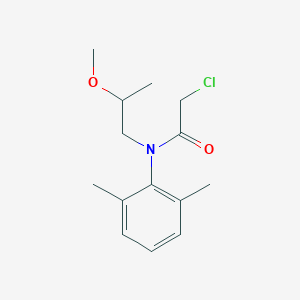

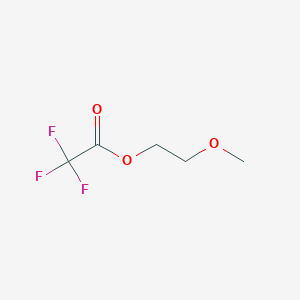
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
